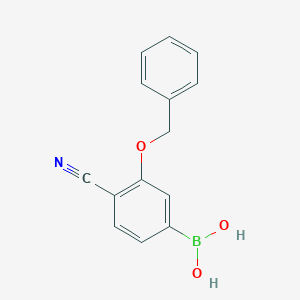

3-Benzyloxy-4-cyanophenylboronic acid

Description

Properties

IUPAC Name |

(4-cyano-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(15(17)18)8-14(12)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJDDZHKHBYMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230223 | |

| Record name | Boronic acid, B-[4-cyano-3-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-67-0 | |

| Record name | Boronic acid, B-[4-cyano-3-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-cyano-3-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Benzyloxy 4 Cyanophenylboronic Acid

Cross-Coupling Reactions Involving Arylboronic Acids

Arylboronic acids are most prominently used in carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of 3-Benzyloxy-4-cyanophenylboronic acid is largely dictated by the electronic effect of the para-cyano group, which enhances the Lewis acidity of the boron center, and the steric hindrance imposed by the ortho-benzyloxy group.

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of C-C bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium(0) complex. This compound serves as an effective coupling partner in these reactions for the synthesis of complex biaryl structures. For instance, it has been successfully employed in the synthesis of pyrazole-containing compounds, which are scaffolds of interest in medicinal chemistry.

In a representative example, the coupling of this compound with 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole was achieved to produce 4-(1H-Pyrazol-4-yl)-2-(phenylmethoxy)benzonitrile, a key intermediate for Janus kinase (JAK) inhibitors.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. While specific mechanistic studies on this compound are not extensively documented, its behavior can be inferred from the well-established general mechanism.

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (e.g., an aryl bromide) to a Pd(0) complex, forming a Pd(II) species. The rate of this step is influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst.

Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species. The electron-withdrawing cyano group on the this compound ring can facilitate the formation of this boronate complex, potentially accelerating the rate of transmetalation. The transfer of the aryl group to the Pd(II) center results in a diarylpalladium(II) complex and displaces the halide and base-associated anion.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the diarylpalladium(II) complex to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. The steric bulk of the ortho-benzyloxy group on the boronic acid may influence the geometry of the palladium intermediate, which in turn can affect the rate of this final step.

The choice of ligand coordinated to the palladium center is critical for the success of a Suzuki-Miyaura coupling reaction. Ligands stabilize the palladium catalyst, influence its reactivity, and can control selectivity. For coupling reactions involving sterically demanding or electronically deactivated substrates, bulky and electron-rich phosphine ligands are often required.

Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are frequently employed in challenging Suzuki couplings. These Buchwald-type ligands are known to promote the oxidative addition and reductive elimination steps and are effective in reactions with sterically hindered partners like this compound. The use of such advanced ligands ensures high catalytic turnover and leads to good to excellent yields of the desired biaryl product. The specific conditions used in the synthesis of the aforementioned JAK inhibitor intermediate highlight the importance of appropriate ligand selection.

The base and solvent system are integral to optimizing the Suzuki-Miyaura reaction. The primary role of the base is to activate the boronic acid, forming the reactive boronate species necessary for transmetalation. The choice of base can significantly impact reaction yield and rate. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Solvents must be capable of dissolving the various components of the reaction mixture and are often polar aprotic solvents like 1,4-dioxane (B91453), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). Aqueous mixtures are frequently used, as water can aid in dissolving the base and facilitate the formation of the boronate. For the coupling of this compound, a combination of a strong inorganic base like potassium carbonate in a solvent system such as aqueous 1,4-dioxane provides effective conditions, driving the reaction to completion.

Table 1: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| This compound | 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 90% |

While palladium catalysis dominates the field of cross-coupling, other transition metals offer alternative and sometimes complementary reactivity. Copper-catalyzed reactions have emerged as a powerful alternative, particularly for the formation of carbon-heteroatom bonds.

The Chan-Lam coupling reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using a copper catalyst to couple an arylboronic acid with an amine or an alcohol. This reaction is attractive because it can often be performed under mild conditions, sometimes open to the air, and provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.

The proposed mechanism for the Chan-Lam coupling is distinct from the Suzuki-Miyaura pathway and is thought to involve a Cu(II) or Cu(III) intermediate. The reaction is initiated by the transmetalation of the aryl group from the boronic acid to a copper(II) salt, often Cu(OAc)₂. The resulting arylcopper(II) species then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate, or a related pathway, forms the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) to continue the cycle.

Although specific examples detailing the use of this compound in Chan-Lam couplings are not widely reported in peer-reviewed literature, its structure is well-suited for such transformations. The presence of the nitrile group does not typically poison the copper catalyst, and the compound would be expected to react with various amines and phenols under standard Chan-Lam conditions to form arylamines and diaryl ethers, respectively.

Table 2: Typical Conditions for Chan-Lam N-Arylation

| Arylboronic Acid Partner | Amine/Alcohol Partner | Copper Source | Ligand (optional) | Base (optional) | Solvent |

|---|---|---|---|---|---|

| Ar-B(OH)₂ | R₂NH or R-OH | Cu(OAc)₂ or CuI | Pyridine (B92270) or Phenanthroline | Et₃N or Pyridine | CH₂Cl₂ or Toluene |

Alternative Transition Metal-Catalyzed Coupling Methodologies

Ruthenium-Catalyzed Direct Arylation of Benzylic sp3 Carbons

A notable application of this compound, or more commonly its boronate ester derivatives, is in the ruthenium-catalyzed direct arylation of benzylic sp3 carbons. This advanced C-H activation strategy allows for the formation of a carbon-carbon bond at a previously unreactive benzylic position.

In a highly regioselective and efficient transformation, various N-(2-pyridyl) substituted benzylamines can be coupled with arylboronates, including derivatives of this compound. nih.govfigshare.com The reaction is catalyzed by a ruthenium(0) complex and demonstrates high yields. A crucial factor for the success of this arylation is the substitution of the pyridine directing group in the 3-position. nih.govfigshare.com This directing group is instrumental in bringing the ruthenium catalyst into proximity with the target C-H bond, facilitating its cleavage and subsequent arylation.

The general reaction scheme involves the coordination of the directing group to the ruthenium center, followed by cyclometalation to form a ruthenacycle. This intermediate then undergoes oxidative addition with the arylboronate, reductive elimination to form the C-C bond, and catalyst regeneration. The pyridine directing group can later be removed in high yields through a two-step protocol, making this a versatile method for the synthesis of complex diaryl- or triarylmethanes. nih.gov

While specific examples using this compound itself are not detailed in the provided search results, the closely related 4-cyanophenylboronic acid is explicitly mentioned as a reactant in ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates. sigmaaldrich.com This strongly suggests the applicability of this compound in similar transformations, where the benzyloxy group would introduce further functionality to the resulting arylated product.

A related protocol using ruthenium(II) has also been developed for the direct arylation of benzylic amines, employing aryl halides as the aryl source. nih.gov This further underscores the utility of ruthenium catalysis in C-H functionalization at the benzylic position.

Reversible Covalent Interactions of Boronic Acids

Formation of Reversible Boronic Esters with Polyols (e.g., Sugars, Diols, Sialic Acid)

A signal characteristic of boronic acids, including this compound, is their capacity to reversibly form covalent esters with polyols—compounds containing multiple hydroxyl groups. This reaction typically occurs with 1,2- or 1,3-diols, such as those found in sugars, glycoproteins, and other biologically significant molecules like sialic acid. sigmaaldrich.com

The formation of these boronic esters, also known as boronate esters, is an equilibrium process. In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. It is the trigonal form that reacts with diols to form a cyclic ester, releasing water in the process. This esterification is reversible, and the stability of the resulting ester is influenced by several factors, including the pH of the solution, the concentration of the diol, and the inherent affinity between the specific boronic acid and the polyol. sigmaaldrich.com

The reaction with polyols can be represented as follows:

R-B(OH)₂ + diol ⇌ cyclic boronate ester + 2H₂O

This reversible binding is a cornerstone of their application in molecular recognition and sensing systems. For instance, this property allows for the selective binding and detection of saccharides. wikipedia.org The interaction with sialic acids, which are often overexpressed on the surface of cancer cells, is a particularly active area of research for developing targeted therapeutic and diagnostic agents.

The structure of the resulting cyclic boronate esters can vary. Reaction with a 1,2-diol leads to the formation of a five-membered ring (a dioxaborolane), while interaction with a 1,3-diol results in a six-membered ring (a dioxaborinane). wikipedia.org The stability of these rings depends on factors such as ring strain and the conformational flexibility of the diol.

Equilibrium Dynamics of Boronic Acids in Aqueous Solutions: Influence of pH and Competing Species

The reactivity of this compound in aqueous media is profoundly governed by pH. Boronic acids are Lewis acids, capable of accepting a hydroxide (B78521) ion from water to convert from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized boronate species. wikipedia.orgwikipedia.org This equilibrium is central to its interaction with other molecules.

The general equilibrium can be depicted as:

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

The acidity of a boronic acid is defined by its pKa, which is the pH at which the concentrations of the neutral acid and the anionic boronate form are equal. univ-constantine3.dz The pKa of phenylboronic acids is typically around 9, but this value is highly sensitive to the electronic nature of the substituents on the aromatic ring. wikipedia.org

Influence of pH:

At low pH (pH < pKa): The equilibrium favors the neutral, trigonal form of the boronic acid. superprof.frcpgemaroc.com This is the species that is primarily responsible for forming esters with diols.

The pH-dependent equilibrium is critical for applications such as sensors, where changes in fluorescence or other signals upon binding to a target polyol can be modulated by adjusting the pH.

Influence of Competing Species: The presence of other species in the solution that can interact with either the boronic acid or the polyol can affect the ester formation equilibrium. For example, high concentrations of other diols or Lewis bases can compete for binding to the boronic acid, potentially reducing the yield of the desired boronate ester. Similarly, species that can interact with the target polyol can also interfere with the binding process. Understanding these competitive interactions is crucial for designing selective systems for specific applications.

The Role of the Cyanide Functionality in Modulating Reactivity and Electronic Properties

The cyanide (-CN) group at the para-position to the boronic acid functionality in this compound plays a crucial role in modulating the molecule's electronic properties and, consequently, its reactivity. The cyano group is a potent electron-withdrawing group due to both inductive and resonance effects. researchgate.neteditions-ellipses.fr

Electronic Effects:

Inductive Effect (-I): The nitrogen atom in the cyano group is more electronegative than the carbon atom to which it is attached, leading to a polarization of the C-C and C-B bonds. This results in a withdrawal of electron density from the aromatic ring and the boron atom through the sigma bond framework. astrolabe-science.fr

Resonance Effect (-M): The cyano group can also withdraw electron density from the aromatic ring through resonance (mesomeric effect). The pi system of the cyano group can delocalize the pi electrons of the benzene (B151609) ring, further decreasing the electron density on the ring and at the boron atom. researchgate.net

These electron-withdrawing effects have several important consequences for the reactivity of the boronic acid:

Increased Lewis Acidity: By withdrawing electron density from the boron atom, the cyano group makes the boron center more electron-deficient and thus a stronger Lewis acid. This increased acidity lowers the pKa of the boronic acid, meaning it will convert to its anionic tetrahedral form at a lower pH compared to unsubstituted phenylboronic acid.

Enhanced Diol Binding: The increased Lewis acidity generally leads to stronger binding with diols and other polyols. A more electrophilic boron atom will form a more stable dative bond with the oxygen atoms of the diol, shifting the esterification equilibrium towards the product side.

The benzyloxy group at the meta-position also influences the electronic properties, primarily through its electron-donating resonance effect and electron-withdrawing inductive effect. However, the strong electron-withdrawing nature of the para-cyano group is expected to have a more dominant impact on the acidity and reactivity of the boronic acid moiety.

The interplay of these substituent effects allows for the fine-tuning of the boronic acid's properties for specific applications. For example, in the design of fluorescent sensors for saccharides, the electronic effects of the substituents can be harnessed to modulate the photophysical properties of the molecule upon binding to the target analyte.

Advanced Applications and Research Horizons of 3 Benzyloxy 4 Cyanophenylboronic Acid Derivatives

Application as Building Blocks in Complex Molecular Architectures

The versatility of 3-benzyloxy-4-cyanophenylboronic acid and its derivatives makes them instrumental in the synthesis of intricate molecular structures, ranging from novel biaryl compounds to specialized research scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heterobiaryl structures. libretexts.orgorganic-chemistry.org These motifs are prevalent in natural products, pharmaceuticals, and materials science. mdpi.com Arylboronic acids, such as this compound, are key reactants in this palladium-catalyzed process. yonedalabs.com

The general mechanism involves three main steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgyonedalabs.com The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org

The utility of nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes has been demonstrated in Suzuki-Miyaura cross-coupling reactions, showcasing the compatibility of the cyano group in such transformations. nih.gov This highlights the potential of this compound to participate in these reactions to generate a wide array of substituted biaryls. The reaction can be carried out with various aryl halides, including chlorides, which are often more readily available and cost-effective than other halides. researchgate.netorganic-chemistry.org

Table 1: Key Aspects of Suzuki-Miyaura Coupling for Biaryl Synthesis

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Reactants | Arylboronic acid and an aryl or vinyl halide/triflate |

| Catalyst | Typically a Palladium(0) complex with phosphine (B1218219) ligands |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |

| Role of Base | Activates the boronic acid for transmetalation |

| Products | Biaryls, heterobiaryls, styrenes, conjugated dienes |

This table summarizes the fundamental principles of the Suzuki-Miyaura coupling reaction, a primary application for arylboronic acids like this compound.

The boronic acid moiety can be leveraged to create functionalized amino acid analogues. While direct synthesis from this compound is a specialized area, the principles of boronic acid chemistry allow for its incorporation into amino acid-like structures. Boronic acids can form reversible covalent interactions with the side chains of certain amino acids. nih.gov This property is fundamental to their use in designing molecules that can interact with biological systems. The synthesis of boronic acid-functionalized materials often involves coupling an aminophenylboronic acid with a carboxylic acid-terminated matrix, demonstrating a viable strategy for linking boronic acid-containing fragments to other molecular components. nih.govresearchgate.net

The unique substitution pattern of this compound makes it an attractive building block for creating bespoke chemical scaffolds for research. The synthesis of various benzyloxycyanophenylboronic esters has been reported, demonstrating the accessibility of derivatives of this compound. researchgate.net These esters can then be used in further synthetic transformations to build more complex molecules. Molecular scaffolds are crucial for developing new materials and therapeutic agents, and they are ideally synthesized in a scalable and rapid manner, allowing for rational derivatization. mdpi.com The boronic acid group, in particular, is a valuable functional handle due to its ability to form hydrogen bonds and interact with various N-donor ligands, leading to the formation of supramolecular assemblies. nih.govresearchgate.net

Role in Enzyme Inhibition and Elucidation of Biological Mechanisms

Boronic acid derivatives have emerged as a significant class of enzyme inhibitors, particularly for proteases. Their unique mechanism of action allows for potent and often reversible inhibition, making them valuable tools for studying enzyme function and for therapeutic development.

Boronic acids are particularly effective inhibitors of serine proteases. mdpi.com The active site of these enzymes contains a catalytic triad, including a serine residue. nih.gov The boronic acid moiety interacts with the hydroxyl group of the active site serine, forming a stable, tetrahedral boronate complex. nih.govrsc.org This complex mimics the transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov The interaction is a reversible covalent bond, which can result in a prolonged duration of action. pnas.org

Boronic acids can also interact with other amino acid residues that can donate a pair of electrons, such as histidine and lysine. nih.gov The interaction with the threonine hydroxyl group in the active site of the proteasome is a key mechanism for proteasome inhibitors. nih.gov The ability of boronic acids to form these adducts is central to their inhibitory activity. ulisboa.pt

Table 2: Interactions of Boronic Acids with Enzyme Active Site Residues

| Enzyme Class | Key Active Site Residue | Interaction with Boronic Acid | Result |

| Serine Proteases | Serine | Forms a tetrahedral boronate complex with the hydroxyl group. | Reversible covalent inhibition, mimicking the transition state. mdpi.comnih.gov |

| Threonine Proteases | Threonine | Forms a tetrahedral complex with the hydroxyl group. | Potent inhibition of proteasome activity. nih.gov |

This table outlines the primary molecular interactions between boronic acids and the active sites of key enzyme classes, which is fundamental to their mechanism of inhibition.

The design of boronic acid-based protease inhibitors leverages their ability to act as transition-state analogues. acs.org By incorporating a boronic acid "warhead" into a peptide sequence that is recognized by a specific protease, highly potent and selective inhibitors can be developed. nih.govnih.gov

Key design principles include:

Peptide Backbone: The peptide portion of the inhibitor is designed to mimic the natural substrate of the target protease, ensuring high binding affinity and selectivity. nih.gov

Boronic Acid Warhead: The boronic acid serves as the electrophilic trap for the active site nucleophile (e.g., serine or threonine), forming the inhibitory covalent bond. pnas.org

Reversibility: The reversible nature of the boronic acid-hydroxyl interaction can be advantageous, potentially reducing off-target effects. pnas.org

Bioisostere: The boronic acid group can be considered a bioisostere for a carboxylic acid, a common feature in enzyme substrates and inhibitors. nih.gov

The development of potent and selective peptidyl boronic acid inhibitors for enzymes like prostate-specific antigen (PSA) demonstrates the success of this design strategy. nih.gov Furthermore, rational design based on the structure of endogenous inhibitors can lead to the development of highly specific inhibitors for different proteasome subunits. nih.gov

Development of β-Lactamase Inhibitors Incorporating Boronic Acid Moieties

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to the efficacy of β-lactam antibiotics. wikipedia.orgnih.gov This has spurred the development of β-lactamase inhibitors (BLIs) to be co-administered with these antibiotics. researchgate.net Boronic acids, including derivatives of this compound, have emerged as a promising class of non-β-lactam inhibitors. nih.gov

Boronic acid transition state inhibitors (BATSIs) act as competitive, reversible inhibitors. asm.org Their mechanism involves the boron atom mimicking the tetrahedral high-energy intermediate formed during the hydrolysis of the β-lactam ring by serine-β-lactamases (SBLs). mdpi.comnih.gov The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, effectively inactivating it. asm.orgnih.gov This ability of boron to "morph" between sp2 and sp3 hybridization states is thought to be key to their potent inhibitory activity. nih.gov

Research has demonstrated that boronic acids are effective against a broad spectrum of β-lactamases, including class A, C, and some class D enzymes. nih.govnih.gov While early boronic acids showed good affinity, modern research focuses on optimizing their structure to enhance binding and efficacy. For instance, the development of cyclic boronate esters has led to potent dual inhibitors of both SBLs and metallo-β-lactamases (MBLs). nih.gov The success of vaborbactam, a cyclic boronic acid derivative, in clinical use highlights the potential of this class of inhibitors. nih.gov

Structural studies, such as X-ray crystallography, have provided crucial insights into the binding of boronic acid inhibitors to β-lactamases. These studies reveal key interactions within the active site, such as those with hydrophobic residues, which are vital for inhibitor potency. nih.gov This structural information guides the rational design of new, more effective boronic acid-based BLIs.

Table 1: Inhibition Constants (Ki) of Selected Boronic Acids against OXA-24/40 β-Lactamase

| Compound | Ki (μM) |

|---|---|

| BA3 | 5 |

| BA4 | 30 |

| BA8 | 97 |

| BA16 | 475 |

Data sourced from a study on boronic acid inhibition of the class D β-lactamase OXA-24/40. nih.gov

Inhibition of Bacterial Quorum Sensing Mechanisms by Boronic Acids

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, based on population density. researchgate.netfrontiersin.orgmdpi.com Disrupting QS pathways is an attractive anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. nih.gov Boronic acids have been identified as potent antagonists of bacterial quorum sensing. researchgate.netnih.gov

Studies have shown that certain phenylboronic acid derivatives can inhibit QS in bacteria like Vibrio harveyi and Pseudomonas aeruginosa. researchgate.netfrontiersin.org For example, some boronic acids have demonstrated inhibitory effects on V. harveyi QS with IC50 values in the low micromolar range. researchgate.netfrontiersin.org The mechanism of inhibition can involve mimicking the natural autoinducer molecules, thereby blocking the signaling cascade. nih.gov

In P. aeruginosa, a significant opportunistic pathogen, the boronic acid derivative SM23 has been shown to interfere with the QS system. nih.gov This compound significantly reduces the production of QS-controlled virulence factors, such as elastase, and downregulates the levels of autoinducer molecules like 3-oxo-C12-HSL and C4-HSL. frontiersin.orgnih.gov This disruption of the QS network leads to a reduction in biofilm formation and virulence. nih.govnih.gov

The ability of boronic acids to interfere with QS is a promising avenue for developing novel therapeutics that disarm pathogens rather than killing them, potentially reducing the selective pressure for resistance. mdpi.com

Table 2: Effect of Boronic Acid Derivative SM23 on P. aeruginosa Quorum Sensing Autoinducers

| Treatment Time | Autoinducer | Effect of SM23 (3.125 μM) |

|---|---|---|

| 12 h | 3-oxo-C12-HSL | Significant reduction |

| 24 h | 3-oxo-C12-HSL | Significant inhibition |

| 24 h | C4-HSL | Significant inhibition |

Data adapted from studies on the anti-quorum sensing activity of SM23. nih.gov

Functional Materials and Advanced Sensing Technologies

The unique chemical properties of boronic acids, particularly their reversible covalent interactions with diols, make them highly valuable building blocks for functional materials and advanced sensing technologies. mdpi.comacs.org

The interaction between boronic acids and diols to form cyclic boronate esters is highly dependent on pH. mdpi.com This equilibrium shifts, allowing for the capture and release of diol-containing molecules in response to changes in the surrounding pH. mdpi.com This property is harnessed to create pH-responsive materials. For instance, boronic acid moieties functionalized onto nanoparticle surfaces can act as pH-responsive groups, enabling the controlled release of cargo. acs.org These materials can be designed to release therapeutic agents in specific acidic microenvironments, such as those found in tumors or sites of inflammation.

Furthermore, boronic acids can react with other nucleophiles like fluoride (B91410) and cyanide ions, and can be oxidized by hydrogen peroxide. mdpi.combath.ac.uk This reactivity allows for the development of chemoresponsive materials that can detect and respond to the presence of these specific analytes.

The specific and reversible binding of boronic acids to 1,2- or 1,3-diols forms the basis for a wide range of biosensors. mdpi.comnih.govelectrochemsci.org These sensors can detect biologically important molecules that contain cis-diol functionalities, including carbohydrates, glycoproteins, ribonucleic acids, and even whole bacteria. mdpi.comnih.gov

Boronic acid-based biosensors can be designed using various detection methods, including electrochemical, colorimetric, and fluorometric techniques. bath.ac.ukelectrochemsci.org For example, the binding of a diol-containing analyte can modulate the fluorescence of a nearby fluorophore or alter the electrochemical properties of a modified electrode. bath.ac.ukelectrochemsci.org The selectivity and sensitivity of these biosensors can be tuned by modifying the structure of the boronic acid ligand. mdpi.com The use of boronic acid-functionalized nanomaterials, such as gold nanoparticles or carbon dots, can significantly enhance the sensitivity of these detection systems. mdpi.comnih.gov

Integrating boronic acid derivatives into polymeric nanomaterials offers a versatile platform for creating sophisticated tools for targeted research applications. acs.orgnih.gov By functionalizing nanoparticles (e.g., carbon dots, magnetic nanoparticles) with boronic acids, researchers can create probes that specifically target cells or tissues with overexpressed sialic acid residues, a common feature of cancer cells. nih.govfrontiersin.org

These functionalized nanomaterials have been successfully employed in various biomedical applications, including:

Bioimaging: Fluorescent nanoparticles modified with boronic acids can be used for targeted imaging of cancer cells. nih.govfrontiersin.org

Sensing: Boronic acid-functionalized nanomaterials can act as highly sensitive probes for detecting saccharides and glycoproteins. nih.govresearchgate.net

Targeted Drug Delivery: Nanocarriers decorated with boronic acids can selectively bind to and deliver therapeutic agents to cancer cells, improving efficacy and reducing side effects. nih.gov

The ability to combine the unique recognition properties of boronic acids with the diverse functionalities of polymeric nanomaterials opens up exciting possibilities for developing advanced diagnostic and therapeutic tools. acs.orgnih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure, reactivity, and properties of molecules like this compound and its derivatives. researchgate.net Techniques such as Density Functional Theory (DFT) are employed to investigate various aspects of these compounds. acs.orgdiva-portal.org

Conformational analysis using potential energy surface (PES) calculations helps to identify the most stable conformers of a molecule, which is crucial for understanding its interactions and reactivity. researchgate.net For instance, studies on cyanophenylboronic acid have determined the relative stabilities of different conformers based on the orientation of the hydroxyl groups on the boron atom. researchgate.net

Molecular modeling is also used to study the intermolecular interactions that govern the formation of molecular complexes and crystal structures. acs.orgrsc.org These studies provide insights into hydrogen bonding patterns and other non-covalent interactions that are critical for the design of new materials with desired properties. diva-portal.orgrsc.org Furthermore, computational methods can predict electronic properties, such as frontier molecular orbitals and nonlinear optical parameters, which are important for applications in electronics and photonics. researchgate.net In the context of drug design, quantum mechanical/molecular mechanical (QM/MM) simulations can be used to model the covalent docking process of boronic acid inhibitors with their target enzymes, providing a detailed understanding of the inhibition mechanism at the atomic level. frontiersin.orgmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and predicting the chemical reactivity of boronic acid derivatives. researchgate.net By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can compute a variety of quantum chemical parameters that describe the molecule's behavior. researchgate.netresearchgate.net

Key insights from DFT studies on analogous phenylboronic acids include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and chemical reactivity. researchgate.netmdpi.com For derivatives of this compound, the electron-withdrawing cyano group and the phenyl ring of the benzyloxy moiety are expected to significantly influence the energies and distribution of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the negative potential is typically concentrated around the oxygen atoms of the boronic acid group and the nitrogen of the cyano group, marking them as sites for electrophilic interaction. The hydrogen atoms of the hydroxyl groups represent regions of positive potential, susceptible to nucleophilic attack.

Chemical Reactivity Descriptors: Parameters derived from FMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of reactivity. mdpi.com These descriptors are vital for comparing the reactivity of different derivatives and predicting their interaction behavior in chemical and biological systems.

Interactive Table: Quantum Chemical Reactivity Descriptors (Theoretical)

| Parameter | Symbol | Definition | Predicted Significance for this compound |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability and susceptibility to nucleophilic attack. |

| Energy Gap | ΔE | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity | ω | χ²/2η | Index of the energy stabilization when the system acquires additional electronic charge. |

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and physical properties of boronic acid derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis, performed by calculating the Potential Energy Surface (PES), is used to identify the most stable conformers of a molecule. longdom.org

For phenylboronic acids, the primary degrees of freedom are the rotations around the C-B bond and the B-O bonds, defined by the dihedral angles associated with the two hydroxyl groups. A PES scan for 3-cyanophenylboronic acid, a structurally related compound, revealed several low-energy conformers based on the orientation of the O-H bonds relative to the C-B bond: syn-syn, syn-anti, and anti-anti. longdom.org

In the case of this compound, the presence of the bulky benzyloxy group at the meta position is expected to introduce significant steric hindrance, which would influence the rotational barrier around the C-B bond and potentially favor specific conformers that minimize steric clash. The exploration of the PES allows for the identification of these stable geometries and the energy barriers between them, providing a detailed understanding of the molecule's dynamic behavior. According to studies on similar molecules, conformers where the hydrogen atoms of the hydroxyl groups are nearly coplanar with the boronic acid group (O-B-O plane) correspond to low-energy states. longdom.org

Interactive Table: Possible Low-Energy Conformers of the B(OH)₂ Group

| Conformer | Description of O-H Orientations | Expected Relative Stability |

| syn-anti | One O-H is oriented towards the other oxygen, while the second O-H is oriented away. | Often the most stable due to intramolecular hydrogen bonding. |

| anti-anti | Both O-H groups are oriented away from the other oxygen. | Generally a stable, low-energy conformation. |

| syn-syn | Both O-H groups are oriented towards the other oxygen. | Typically higher in energy due to steric repulsion. |

Molecular Docking and Simulation of Ligand-Receptor Interactions for Mechanism Understanding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial for understanding the mechanism of action of drug candidates and for structure-based drug design. nih.govplos.org For derivatives of this compound, docking studies can elucidate how they interact with therapeutic targets like serine proteases or bacterial enzymes.

The key interaction for many boronic acid-based inhibitors is the formation of a reversible covalent bond between the electrophilic boron atom and a nucleophilic amino acid residue (e.g., serine, threonine) in the receptor's active site. nih.gov This results in the formation of a stable, tetrahedral boronate adduct.

Beyond covalent bonding, molecular simulations reveal other critical ligand-receptor interactions that contribute to binding affinity and specificity: researchgate.net

Hydrogen Bonds: The hydroxyl groups of the boronic acid are potent hydrogen bond donors, while the cyano nitrogen and benzyloxy oxygen can act as acceptors.

Pi-Cation Interactions: The aromatic ring can interact favorably with cationic residues in the binding pocket.

By simulating these interactions, researchers can predict binding affinities (often expressed as a docking score in kcal/mol) and rationalize the structure-activity relationships of a series of derivatives, guiding the optimization of inhibitor potency and selectivity. plos.orgmdpi.com

Interactive Table: Common Ligand-Receptor Interactions in Docking Simulations

| Interaction Type | Ligand Group Involved | Receptor Residue Example | Significance |

| Covalent Bonding | Boronic Acid (B atom) | Serine (hydroxyl O) | Forms a stable tetrahedral intermediate, key for inhibition. |

| Hydrogen Bonding | Boronic Acid (-OH), Cyano (-CN), Benzyloxy (-O-) | Aspartate, Glutamate, Histidine | Orients the ligand and contributes significantly to binding affinity. |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine | Stabilizes the complex through aromatic interactions. |

| Hydrophobic Interactions | Benzyl (B1604629) Group, Phenyl Ring | Leucine, Valine, Isoleucine | Favorable interactions in nonpolar pockets of the receptor. |

Advanced Spectroscopic Techniques (e.g., ¹⁷O NMR, ¹¹B NMR) for Mechanistic and Equilibrium Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques provide powerful experimental tools for probing the local environment of boron and oxygen atoms, offering insights into structural properties and dynamic equilibria in solution.

¹¹B NMR Spectroscopy: The boron-11 (B1246496) nucleus is highly amenable to NMR analysis. The ¹¹B chemical shift is extremely sensitive to the coordination number and geometry of the boron atom. nih.gov Tricoordinate, sp²-hybridized boronic acids typically exhibit ¹¹B signals in the range of 28-33 ppm. sdsu.edu Upon reaction with a diol or a Lewis base (like a hydroxide (B78521) ion or an amine) to form a tetracoordinate, sp³-hybridized boronate species, the ¹¹B signal experiences a significant upfield shift to a region between 3 and 14 ppm. sdsu.edumdpi.com This distinct change allows for the direct monitoring of reactions and the determination of equilibrium constants for processes such as esterification or complex formation.

¹⁷O NMR Spectroscopy: While experimentally more challenging, ¹⁷O NMR provides direct information about the oxygen atoms of the boronic acid moiety. nih.gov The ¹⁷O chemical shift is influenced by substituent effects on the phenyl ring and can be used to study intramolecular and intermolecular hydrogen bonding. rsc.orgresearchgate.net Furthermore, ¹⁷O NMR, often in conjunction with ¹¹B NMR, is used to investigate equilibria in solution, such as the reaction of boronic acids with hydroxyl anions. rsc.org The experimental chemical shifts can also be compared with those predicted by theoretical calculations to validate computational models. rsc.orgrsc.org

Interactive Table: Typical NMR Parameters for Boronic Acid Species

| Nucleus | Species Type | Hybridization | Typical Chemical Shift (δ) Range (ppm) | Information Gained |

| ¹¹B | Boronic Acid (R-B(OH)₂) | sp² (Trigonal Planar) | 28 - 33 | Presence of the free acid form. |

| ¹¹B | Boronate Ester/Adduct | sp³ (Tetrahedral) | 3 - 14 | Formation of a complex with diols or Lewis bases. |

| ¹⁷O | Boronic Acid (-B(OH)₂) | - | Varies with substituents | Electronic environment, hydrogen bonding, and solution equilibria. |

Future Directions and Challenges in Boronic Acid Research

Innovation in Catalytic Systems for Efficient Boronic Acid Transformations

The development of highly efficient and robust catalytic systems remains a cornerstone of synthetic chemistry. For boronic acid transformations, particularly Suzuki-Miyaura coupling, research is focused on moving beyond traditional palladium catalysts to more sustainable and versatile alternatives. Innovations include the use of earth-abundant metals, nanoparticle-based catalysts, and ligands that promote reactions under milder conditions. scbt.com

For a substrate like 3-Benzyloxy-4-cyanophenylboronic acid, the electronic properties conferred by the electron-withdrawing cyano group and the electron-donating benzyloxy group can influence its reactivity. nih.gov The development of catalytic systems that can effectively couple such electronically nuanced substrates is a key challenge. Future catalysts will need to exhibit high functional group tolerance to accommodate moieties like the nitrile and ether linkages present in this molecule.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Type | Advantages | Challenges | Potential Relevance for this compound |

|---|---|---|---|

| Palladium-Phosphine Complexes | High efficiency, well-understood mechanism | Cost, phosphine (B1218219) ligand sensitivity | Standard for coupling, but optimization may be needed for this specific substrate. |

| Palladium Nanoparticles | High surface area, potential for recyclability guidechem.com | Leaching of metal, stability | Could offer a greener alternative for synthesizing derivatives. |

| Nickel-Based Catalysts | Lower cost, unique reactivity sigmaaldrich.com | Air/moisture sensitivity, different reaction scope | May enable novel cross-coupling reactions not possible with palladium. |

| Copper-Catalyzed Systems | Low cost, effective for certain heteroatom couplings researchgate.net | Generally lower reactivity for C-C coupling | Potential for Chan-Lam type reactions involving other functionalities. |

Expanding the Scope of Boronic Acid Reactivity Beyond Canonical Cross-Coupling Protocols

While the Suzuki-Miyaura reaction is the most prominent application, the reactivity of boronic acids is not limited to this transformation. galchimia.com Future research aims to harness the unique properties of the boronic acid group for a wider range of reactions. This includes using them as catalysts themselves, engaging them in C-H activation, and developing novel multicomponent reactions.

The boronic acid moiety can act as a Lewis acid, activating hydroxyl groups for transformations like amidation and esterification. pharmaron.com The specific substitution pattern of this compound could be leveraged to design organocatalysts for specific applications where its electronic and steric profile influences catalytic activity and selectivity. Furthermore, the development of radical-based transformations involving boronic acids is a rapidly growing field. researchgate.net

Development of Advanced Computational Models for Predictive Molecular Design

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby accelerating the design of new catalysts and materials. researchgate.net For boronic acid chemistry, machine learning models and density functional theory (DFT) are being developed to predict reaction outcomes, catalyst performance, and the stability of boron-containing compounds. researchgate.net

In the context of this compound, computational models could be employed to:

Predict Reactivity: Model its participation in various cross-coupling reactions, helping to select optimal conditions and catalysts.

Design Novel Inhibitors: The ability of boronic acids to form reversible covalent bonds with biological targets is a key feature in drug design. nih.gov Computational docking studies could predict the binding of derivatives of this compound to enzyme active sites.

Simulate Spectroscopic Properties: As has been done for the related 3-cyanophenylboronic acid, computational methods can predict spectroscopic data (NMR, IR) to aid in characterization. nih.gov

Integration of this compound Chemistry with Emerging Synthetic Methodologies

Modern organic synthesis is increasingly adopting new technologies to improve efficiency, safety, and scalability. Flow chemistry and photoredox catalysis are two such methodologies where the integration of boronic acid chemistry holds significant promise. pharmaron.commdpi.com

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and easier scale-up. The synthesis of biphenyl (B1667301) compounds using boronic acids has been successfully demonstrated in flow systems. nih.gov Integrating the use of this compound into flow processes could enable the rapid and efficient production of pharmaceutical intermediates or advanced materials. The high surface-area-to-volume ratio in microreactors can be particularly beneficial for photochemical reactions. mdpi.com

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. encyclopedia.pub The combination of photoredox catalysis with nickel has been shown to facilitate the cross-coupling of boronic acids with a variety of partners. researchgate.net The electron-rich nature of the benzyloxy-substituted ring in this compound could make it a suitable partner in photoredox-mediated reactions, expanding its synthetic utility beyond traditional thermal methods. researchgate.net

Strategic Design of Boron-Containing Chemical Tools for Deeper Biological Inquiry

Boronic acids are not only synthetic intermediates but also valuable tools for chemical biology. nih.gov Their ability to interact with diols and serve as enzyme inhibitors has led to their use in developing sensors and therapeutic agents. The strategic design of boronic acid-based probes allows for the detection and quantification of biologically relevant molecules like hydrogen peroxide and other reactive oxygen species (ROS).

The structure of this compound offers a scaffold that could be elaborated into specialized chemical tools. The cyano group can be a handle for further functionalization or act as a reporter group, while the benzyloxy moiety can be modified to tune solubility and cell permeability. Such strategically designed molecules could be used to probe biological systems, for example, by designing fluorescent sensors where binding to a target analyte modulates the emission properties influenced by the cyanophenyl group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyloxy-4-cyanophenylboronic acid, and how can purification challenges be addressed?

- Methodological Answer : The synthesis typically involves introducing the benzyloxy group via alkylation of a phenolic precursor, followed by cyanation using methods like Ullmann coupling or nitrile substitution. The boronic acid moiety is often installed via lithiation-borylation or Miyaura borylation. A key challenge is the formation of anhydride byproducts during synthesis, which can be mitigated by optimizing reaction stoichiometry and employing recrystallization or column chromatography for purification. Anhydride content should be monitored via ¹¹B NMR or FT-IR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of ¹H NMR (to verify benzyloxy and cyanophenyl substituents), ¹³C NMR (to confirm aromatic and nitrile carbons), and ¹¹B NMR (to assess boronic acid integrity). FT-IR can identify characteristic B-O and C≡N stretches. Elemental analysis ensures stoichiometric purity. For advanced validation, compare experimental vibrational spectra (e.g., IR) with Density Functional Theory (DFT) simulations, as demonstrated for formylphenylboronic acid derivatives .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to the cyan group’s toxicity and boronic acid’s potential irritancy, use PPE (gloves, goggles) and work in a fume hood. Store at 0–6°C under inert gas to prevent hydrolysis. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) and disposed of as hazardous waste. Monitor air quality for cyanide exposure in closed systems .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : The para-cyano group increases the boronic acid’s acidity, enhancing its reactivity with electron-rich aryl halides. However, steric hindrance from the benzyloxy group may reduce coupling efficiency. Optimize conditions by adjusting pH (8–10), using Pd catalysts like Pd(PPh₃)₄, and adding ligands (e.g., SPhos) to stabilize intermediates. Compare results with computational studies on frontier orbitals (HOMO-LUMO gaps) to predict reactivity trends .

Q. What computational approaches are suitable for analyzing the electronic properties of this compound?

- Methodological Answer : Perform DFT/B3LYP calculations with a 6-311++G(d,p) basis set to model molecular geometry, vibrational modes, and electronic transitions. Analyze Natural Bond Orbital (NBO) charges to assess boronic acid’s electrophilicity and Mulliken population for charge distribution. Molecular docking studies can predict interactions with biological targets (e.g., enzymes), as validated for formylphenylboronic acid analogs .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., anhydrides) or moisture-induced decomposition. Use HPLC to quantify purity and Karl Fischer titration to measure water content. Reproduce reactions under strictly anhydrous conditions (e.g., Schlenk line) and compare with literature protocols. Cross-reference synthetic steps with analogous compounds, such as 4-benzyloxy-3-fluorophenylboronic acid, to identify optimal parameters .

Q. What strategies minimize toxicity risks during in vivo or cellular studies involving this compound?

- Methodological Answer : Design prodrugs by masking the boronic acid as a pinacol ester, which hydrolyzes in physiological conditions. For cellular assays, use lower concentrations (<10 µM) and validate cytotoxicity via MTT assays. Employ closed-system microfluidics to limit exposure. Monitor cyanide release spectroscopically and neutralize with hydroxocobalamin if detected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.